1-Hydroxyvitamin D3 3-D-glucopyranoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H52O8 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O8/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-33(24,25)5)11-12-22-16-23(17-26(34)20(22)4)40-32-29(37)27(35)28(36)30(41-32)31(38)39/h11-12,18-19,23-30,32,34-37H,4,6-10,13-17H2,1-3,5H3,(H,38,39)/b21-11+,22-12-/t19-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33-/m1/s1 |
InChI Key |
HVQXEPIFQWOABC-IORSAUDJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Synonyms |
1 alpha-hydroxyvitamin D3 3 beta-D-glucopyranoside 1-hydroxyvitamin D3 3-D-glucopyranoside HD3 glucopyranoside HD3G |
Origin of Product |
United States |
Context of Vitamin D Metabolism and Bioactivation Pathways
Vitamin D, in its dietary or skin-synthesized form (cholecalciferol or vitamin D3), is biologically inert. verywellhealth.com To exert its physiological effects, it must undergo a two-step activation process. mdpi.com The initial step occurs primarily in the liver, where vitamin D3 is hydroxylated to form 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form of vitamin D. nih.gov The second and final activation step takes place mainly in the kidneys, where 25(OH)D3 is converted by the enzyme 1α-hydroxylase (CYP27B1) into the hormonally active form, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], also known as calcitriol. nih.gov This active hormone then binds to the vitamin D receptor (VDR) in various target tissues to modulate gene expression, influencing a wide array of biological processes. mdpi.com
Beyond this primary activation pathway, vitamin D and its metabolites can undergo further modifications, including alternative hydroxylation pathways and conjugation reactions. nih.gov These modifications can either lead to inactivation and excretion or, in some cases, generate metabolites with unique biological activities.
Overview of Vitamin D Conjugation Pathways: Glucuronidation and Glycosylation
Conjugation is a key metabolic process that typically increases the water solubility of compounds, facilitating their excretion from the body. In the context of vitamin D, the two main conjugation pathways are glucuronidation and glycosylation.
Glycosylation: This involves the attachment of a sugar molecule, such as glucose, to a vitamin D metabolite, forming a glycoside. Unlike glucuronidation, which is a common detoxification pathway in animals, vitamin D glycosides are notably found in certain plant species. nih.govnih.gov Plants like Solanum glaucophyllum, Cestrum diurnum, and Trisetum flavescens are known to contain glycosides of the active metabolite, 1,25(OH)2D3. cornell.edutandfonline.com Ingestion of these plants by grazing animals can lead to vitamin D toxicity, a condition known as calcinosis, due to the enzymatic release of the highly potent 1,25(OH)2D3 in the animal's digestive system. cornell.edutandfonline.com
The compound at the heart of this article, 1-Hydroxyvitamin D3 3-D-glucopyranoside , is a synthetically produced glycoside of 1α-hydroxyvitamin D3, a synthetic analog of the hormonal form of vitamin D3. nih.govnih.gov
Significance of Vitamin D Glycosides in Chemical and Biological Research
Chemical Synthesis Pathways and Reaction Mechanisms
The chemical synthesis of this compound is not a trivial endeavor and typically involves a convergent approach. This strategy relies on the synthesis of two key fragments: a suitably protected A-ring synthon and a CD-ring side-chain portion, which are later coupled to form the complete vitamin D skeleton. endotherm-lsm.comusc.es The glycosylation step is a critical transformation that is usually performed on the A-ring precursor before its coupling with the CD-ring fragment.
One of the most established methods for forming the glycosidic bond is the Koenigs-Knorr reaction . wikipedia.org This reaction involves the use of a glycosyl halide, such as acetobromoglucose, as the glycosyl donor. The reaction is typically promoted by a heavy metal salt, like silver carbonate or silver triflate, which acts as a halide scavenger and activates the anomeric center for nucleophilic attack by the hydroxyl group of the vitamin D A-ring precursor. wikipedia.org
The mechanism of the Koenigs-Knorr reaction is thought to proceed through an oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the nature of the protecting group at the C2-position of the glucose donor. An acetyl group, for instance, can participate in anchimeric assistance, leading to the formation of a 1,2-trans-glycoside, which in the case of D-glucose results in the desired β-anomer. wikipedia.org
Another powerful glycosylation method that can be employed is the use of glycosyl trichloroacetimidates as donors. These donors, activated by a catalytic amount of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or gold(III) chloride, are highly reactive and can lead to high yields and stereoselectivities. nih.gov The reaction with gold(III) chloride is proposed to involve the formation of a catalyst-acceptor adduct, which then facilitates the glycosylation in a hydrogen-bond mediated SN2-type transition state. nih.gov
The final step in the synthesis is the coupling of the glycosylated A-ring synthon with the CD-ring fragment. A common and effective method for this is the palladium-catalyzed Suzuki or Trost-Tsuji coupling reaction, which forms the C6-C7 bond of the vitamin D triene system. endotherm-lsm.comusc.es
Precursor Chemistry and Stereochemical Control in Glycosylation
The success of the synthesis of this compound is heavily reliant on the careful design and preparation of the precursors, particularly the A-ring synthon. The A-ring precursor must contain the 1α-hydroxyl group and the 3β-hydroxyl group, with the latter being the site of glycosylation.
The synthesis of these A-ring synthons often starts from readily available chiral materials. endotherm-lsm.comusc.es A key challenge is the introduction of the 1α-hydroxyl group with the correct stereochemistry. Asymmetric synthesis strategies, such as the Sharpless asymmetric epoxidation or enzymatic resolutions, are often employed to achieve this.
For the glycosylation step, stereochemical control is paramount to ensure the formation of the biologically relevant β-glycosidic linkage. As mentioned, the choice of the protecting group on the C2-hydroxyl of the glucose donor plays a crucial role. The use of a participating group like an acetyl or benzoyl group directs the formation of the β-anomer through the formation of a cyclic acyloxonium ion intermediate.
The table below summarizes the key precursors and reagents involved in the glycosylation step.
| Precursor/Reagent | Function |
| Protected 1α-hydroxyvitamin D3 A-ring synthon | The glycosyl acceptor, containing the target 3β-hydroxyl group. |
| Acetobromoglucose or other glycosyl halide | The glycosyl donor in the Koenigs-Knorr reaction. wikipedia.org |
| Peracetylated glycosyl trichloroacetimidate | A highly reactive glycosyl donor. |
| Silver Carbonate/Silver Triflate | Promoter for the Koenigs-Knorr reaction, activates the glycosyl halide. wikipedia.org |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid catalyst for activating glycosyl trichloroacetimidates. |
| Gold(III) Chloride | A catalyst for the activation of O-glycosyl trichloroacetimidates. nih.gov |
Derivatization Strategies for Synthetic Intermediates
Throughout the synthesis of this compound, the use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur at the desired positions. The choice of protecting groups is critical, as they must be stable under the reaction conditions for their installation and subsequent transformations, yet be readily removable without affecting other parts of the molecule.
For the vitamin D A-ring synthon, the 1α- and 3β-hydroxyl groups require protection. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly used due to their stability and ease of removal under specific conditions. For the glycosylation at the 3-position, the 1α-hydroxyl group must be protected while the 3β-hydroxyl group is free to react.
The glucose donor must also be appropriately protected. Typically, the hydroxyl groups at C2, C4, and C6 are protected as esters (e.g., acetates or benzoates) or ethers (e.g., benzyl (B1604629) ethers). The choice of these protecting groups can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.
Derivatization is also a key strategy for the purification and characterization of intermediates and the final product. For instance, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to form stable adducts with the vitamin D triene system, which facilitates their analysis by techniques such as mass spectrometry. nih.govnih.gov This Diels-Alder reaction is highly specific for the s-cis-diene of the vitamin D framework. nih.gov
The following table outlines common protecting groups used in the synthesis.
| Protecting Group | Functional Group Protected | Removal Conditions |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Fluoride (B91410) ion (e.g., TBAF) |
| Triethylsilyl (TES) | Hydroxyl | Mild acid or fluoride ion |
| Acetyl (Ac) | Hydroxyl | Mild base (e.g., K2CO3 in methanol) |
| Benzoyl (Bz) | Hydroxyl | Stronger base (e.g., NaOMe) |
| Benzyl (Bn) | Hydroxyl | Hydrogenolysis (e.g., H2, Pd/C) |
Enzymatic Hydrolysis and Deconjugation by Microbial and Endogenous Enzymes
The initial and rate-limiting step in the activation of this compound is the enzymatic cleavage of the glucose moiety from the vitamin D analog. This process, known as deconjugation, is primarily carried out by glycosidases present in the gastrointestinal tract.
Role of Glucuronidases/Glycosidases in Aglycone Liberation
The biological activity of vitamin D glycosides is contingent upon the hydrolysis of the glycosidic bond to release the free aglycone. nih.gov This liberation is catalyzed by β-glucosidases, a class of enzymes that are ubiquitous in living organisms, including bacteria, fungi, plants, and animals. nih.govnih.gov These enzymes specialize in hydrolyzing β-D-glucosidic bonds, thereby releasing glucose from various compounds. nih.gov In the context of this compound, these enzymes are responsible for cleaving the bond to yield 1-hydroxyvitamin D3.
Site-Specific Deconjugation Dynamics (e.g., in the gut lumen)
The deconjugation of this compound exhibits site-specific dynamics, with the primary location of aglycone liberation being the lower gastrointestinal tract. This is due to the high concentration of bacterial populations in this region, which produce a wide array of β-glucosidases. nih.gov While some hydrolysis may occur in the oral cavity due to salivary and epithelial cell enzymes, the majority of the process is expected to take place in the intestine. nih.gov
The glycosylation of vitamin D metabolites can be strategically used to target their delivery to the colon. nih.gov For instance, studies with 1,25-dihydroxyvitamin D3 glycosides from the plant Solanum glaucophyllum have shown that these compounds can bypass absorption in the upper gut and release the active hormone in the lower intestine, where it can exert local effects. nih.govnih.gov This delayed-release characteristic is attributed to the time required for the glycoside to travel to the microbially-rich environment of the colon for deconjugation. nih.gov This principle suggests that this compound would also be primarily hydrolyzed in the gut lumen, leading to a gradual release of the active 1-hydroxyvitamin D3.
Further Metabolism of the Aglycone: 1-Hydroxyvitamin D3
Once liberated from its glucoside conjugate, the aglycone, 1-hydroxyvitamin D3 (alfacalcidol), undergoes further metabolic transformations to become biologically active and is eventually catabolized for excretion.
Hydroxylation Processes of the Aglycone (e.g., 25-hydroxylation to 1,25-dihydroxyvitamin D3)
1-hydroxyvitamin D3 is a prohormone that requires hydroxylation at the C-25 position to become the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol). nih.gov This conversion is a critical activation step and occurs rapidly in the liver. researchgate.netnih.gov The enzyme responsible for this reaction is 25-hydroxylase, which is part of the cytochrome P450 family of enzymes. nih.gov
The key advantage of using 1-hydroxyvitamin D3 is that it bypasses the need for 1α-hydroxylation in the kidneys, a step that is essential for the activation of native vitamin D3 and 25-hydroxyvitamin D3. This makes it particularly relevant in conditions where renal 1α-hydroxylase activity may be impaired. The resulting 1,25-dihydroxyvitamin D3 is the primary active metabolite of vitamin D, responsible for regulating calcium and phosphate (B84403) metabolism. researchgate.netresearchgate.net
Table 1: Key Enzymes in the Bioactivation of this compound
| Compound | Activating Enzyme | Product | Primary Location of Activity |
| This compound | β-Glucosidases (microbial and endogenous) | 1-Hydroxyvitamin D3 (Alfacalcidol) | Gastrointestinal Lumen |
| 1-Hydroxyvitamin D3 (Alfacalcidol) | 25-Hydroxylase (e.g., CYP2R1, CYP27A1) | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Liver |
Catabolic Pathways of 1-Hydroxyvitamin D3 Metabolites
The active metabolite, 1,25-dihydroxyvitamin D3, is subject to catabolism to regulate its levels and prevent toxicity. The primary catabolic pathway involves hydroxylation at the C-24 position, a reaction catalyzed by the enzyme 24-hydroxylase (CYP24A1). nih.govnih.gov This enzyme converts 1,25-dihydroxyvitamin D3 into 1,24,25-trihydroxyvitamin D3, which is a less active metabolite. nih.gov
Further oxidation of the side chain leads to the formation of calcitroic acid, which is a major water-soluble end product of vitamin D metabolism that is excreted from the body. nih.gov The expression of the CYP24A1 gene is induced by 1,25-dihydroxyvitamin D3 itself, creating a negative feedback loop that helps to maintain hormonal homeostasis. nih.govnih.gov This catabolic process occurs in various tissues, including the kidney and bone. nih.gov
Distribution and Excretion Mechanisms in Preclinical Models
Following absorption and metabolism, the vitamin D metabolites are distributed throughout the body and eventually excreted. While specific pharmacokinetic data for this compound is limited, the general principles of vitamin D metabolite distribution and excretion apply.
The active metabolite of alfacalcidol, 1,25-dihydroxyvitamin D3, is transported in the blood bound to vitamin D-binding protein (DBP). nih.gov The glycosidic form, being more water-soluble, may have different distribution characteristics before its hydrolysis.
Table 2: Biological Activity of Vitamin D Glycosides in Animal Models
| Compound | Animal Model | Relative Activity Compared to Aglycone | Reference |
| Vitamin D3 glucoside | Chickens | 90-95% | researchgate.net |
| Vitamin D3 glucoside | Rats | Equally active (IV or oral) | researchgate.net |
| 1α-Hydroxyvitamin D3 glucoside | Rats, Chickens, Quails | Lower activity | researchgate.net |
| 1α-Hydroxyvitamin D3 cellobioside | Chickens | No activity | researchgate.net |
| C-1, C-3, C-25 β-D-glucopyranosides of 1,25-dihydroxyvitamin D3 | Vitamin D-deficient rats | Less active | nih.gov |
In Vivo Bioactivity of this compound in Animal Models (e.g., Rodents, Avian Species)
The biological activity of this compound has been investigated in various animal models, including rats, chickens, and Japanese quails, to determine its efficacy in comparison to its aglycone, 1α-hydroxyvitamin D3. nih.gov
The in vivo biological activity of this compound is primarily dependent on its hydrolysis to the free aglycone, 1α-hydroxyvitamin D3. nih.govnih.gov This unconjugated form can then be further metabolized to the hormonally active 1α,25-dihydroxyvitamin D3. Studies in vitamin D-deficient rats have demonstrated that the administration of 3β-D-glucopyranosyl conjugates of vitamin D compounds, including 1α-hydroxyvitamin D3, leads to the appearance of 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 in the serum. nih.gov This indicates that the glucoside bond is cleaved in vivo, releasing the aglycone to exert its physiological effects. The biological responses observed, such as increased intestinal calcium transport and bone calcium mobilization, are therefore attributed to the action of the liberated 1α-hydroxyvitamin D3 and its subsequent metabolites. nih.govnih.gov
Research comparing the efficacy of this compound to unconjugated 1α-hydroxyvitamin D3 has shown that the glycoside exhibits lower biological activity. nih.gov In studies conducted on rats, chickens, and Japanese quails, 1α(OH)D3 glucoside demonstrated approximately 10% of the activity of the free 1α(OH)D3. nih.gov Similarly, experiments in vitamin D-deficient rats on a low calcium diet revealed that while intravenous administration of 1α-hydroxyvitamin D3 glucoside at doses between 50 and 500 pmol/rat increased intestinal calcium transport and bone calcium mobilization, these effects were comparable to those elicited by the parent compound. nih.gov However, when administered orally, the glycosides of 25-hydroxyvitamin D3, 1α-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 were active at higher doses of 500 to 1000 pmol/rat for intestinal calcium transport. nih.gov
| Compound | Animal Model | Relative Activity vs. Aglycone |
|---|---|---|
| 1α(OH)D3 glucoside | Rats, Chickens, Japanese Quails | ~10% |
Molecular Interactions and Receptor Binding Mediated by the Aglycone (1-Hydroxyvitamin D3 and its active forms)
The biological actions of 1-hydroxyvitamin D3 are mediated through its active metabolite, 1α,25-dihydroxyvitamin D3, which interacts with the vitamin D receptor (VDR). nih.govnih.gov
The hormonal form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is the most potent natural agonist for the VDR. wikipedia.org The VDR is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.gov The binding of 1α,25-dihydroxyvitamin D3 to the VDR is a critical step in initiating its biological effects. nih.gov While other forms of vitamin D can bind to the VDR, they do so with lower affinity. wikipedia.org The high-affinity binding of 1α,25-dihydroxyvitamin D3 to the VDR's ligand-binding domain (LBD) is a key determinant of its biological potency. nih.gov This interaction is stabilized by hydrogen bonds between the hydroxyl groups of the ligand and specific amino acid residues within the ligand-binding pocket of the VDR. nih.gov
The binding of an agonist like 1α,25-dihydroxyvitamin D3 to the VDR's ligand-binding domain (LBD) induces a significant conformational change in the receptor. nih.govnih.gov This alteration in shape is crucial for the subsequent steps in VDR-mediated gene regulation. The ligand-induced conformational change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.gov A key aspect of this conformational shift is the repositioning of the activation function 2 (AF-2) domain of the VDR. nih.govnih.gov This repositioning creates a surface that allows for the interaction with coactivators, which are essential for the initiation of transcription of target genes. nih.gov Different ligands can stabilize distinct conformations of the VDR, which may contribute to the varying biological responses observed with different vitamin D analogues. nih.gov
Structure Activity Relationship Studies of 1 Hydroxyvitamin D3 3 D Glucopyranoside and Its Analogs
Impact of Glycosidic Linkage Position on Biological Function
The position at which the glucopyranoside moiety is attached to the 1-hydroxyvitamin D3 scaffold plays a critical role in determining the biological activity of the resulting conjugate. Studies have primarily focused on glycosylation at the C-3 hydroxyl group, a common position for conjugation of vitamin D and its metabolites.
Research has demonstrated that the 3-β-D-glucopyranosides of vitamin D3 and its hydroxylated analogs, including 1α-hydroxyvitamin D3, are biologically active in vivo. For instance, the 3-β-D-glucopyranoside of 1α-hydroxyvitamin D3 exhibits biological activity, albeit at a lower level compared to its aglycone (the non-sugar part of the molecule). One study found that 1α(OH)D3 glucoside has about 10% of the activity of the free 1α(OH)D3. acs.org This suggests that the presence of the glucose molecule at the 3-position hinders but does not completely abolish the interaction of the vitamin D analog with its target receptors or metabolic enzymes.
Further investigations into the positioning of the glycosidic bond have been conducted on the more active metabolite, 1,25-dihydroxyvitamin D3. A comparative study of the C-1, C-3, and C-25 β-D-glucopyranosides of 1,25-dihydroxyvitamin D3 revealed that all three isomers are biologically active and appear to be equipotent in vivo. This activity is likely due to the in vivo hydrolysis of the glycosidic bond, which releases the active aglycone, 1,25-dihydroxyvitamin D3. The equipotency of these isomers suggests that the location of the glycosidic linkage on the 1,25-dihydroxyvitamin D3 molecule does not significantly affect the rate or extent of this hydrolysis.
The following table summarizes the comparative biological activity of different positional isomers of vitamin D glycosides.
| Compound | Linkage Position | Relative Biological Activity |
| 1α-hydroxyvitamin D3 3-β-D-glucopyranoside | C-3 | ~10% of aglycone acs.org |
| 1,25-dihydroxyvitamin D3 1-β-D-glucopyranoside | C-1 | Equipotent to C-3 and C-25 isomers |
| 1,25-dihydroxyvitamin D3 3-β-D-glucopyranoside | C-3 | Equipotent to C-1 and C-25 isomers |
| 1,25-dihydroxyvitamin D3 25-β-D-glucopyranoside | C-25 | Equipotent to C-1 and C-3 isomers |
Comparative Analysis with Other Vitamin D Glycosides and Glucuronides
The biological activity of 1-hydroxyvitamin D3 3-β-D-glucopyranoside can be further understood by comparing it to other glycosylated and glucuronidated forms of vitamin D. While both glycosides and glucuronides are water-soluble conjugates, their metabolic fates and biological activities can differ significantly.
Vitamin D glucuronides, such as 25-hydroxyvitamin D3-glucuronide, are generally considered to be biologically inactive until the glucuronic acid moiety is cleaved. This cleavage is typically carried out by the enzyme β-glucuronidase, which is abundant in the gut microbiota of the colon. This targeted release of the active aglycone in the colon has led to the exploration of vitamin D glucuronides as a means of delivering active vitamin D specifically to the large intestine.
In contrast, vitamin D glycosides, like 1-hydroxyvitamin D3 3-β-D-glucopyranoside, appear to be susceptible to hydrolysis by other enzymes present in the body, leading to a more systemic release of the active aglycone. This is supported by the observation that intravenously administered vitamin D glucosides exhibit biological activity. The activity of orally administered 1α-hydroxyvitamin D3 glucoside, although reduced, further indicates that some degree of hydrolysis and absorption occurs.
The table below provides a comparative overview of the general characteristics of vitamin D glycosides and glucuronides.
| Feature | Vitamin D Glycosides | Vitamin D Glucuronides |
| Conjugated Moiety | Typically a simple sugar (e.g., glucose) | Glucuronic acid |
| Primary Activating Enzyme | Various glycosidases | β-glucuronidase |
| Primary Site of Activation | Systemic | Colon (due to gut microbiota) |
| Biological Activity of Conjugate | Can be partially active or act as a prodrug | Generally inactive until cleaved |
Modifications of the Sugar Moiety and Their Functional Implications
The structure of the sugar moiety itself can have a profound impact on the biological activity of vitamin D glycosides. Modifications to the sugar can influence factors such as solubility, stability, and the rate of enzymatic cleavage, thereby altering the pharmacokinetic and pharmacodynamic properties of the conjugate.
Research in this area has shown that not all sugar modifications are conducive to biological activity. For example, a study involving 1α-hydroxyvitamin D3 cellobioside, which has a disaccharide (two glucose units) attached, found that this compound was devoid of any biological activity in chickens. acs.org This suggests that the larger, more complex cellobiose (B7769950) moiety may sterically hinder the interaction of the vitamin D analog with its receptors or that it is resistant to cleavage by the relevant glycosidases in that species.
Conversely, the use of other monosaccharides, such as mannose, galactose, or fructose, in place of glucose could potentially lead to vitamin D glycosides with different biological activity profiles. These variations could arise from differences in the rates of hydrolysis by specific glycosidases or altered interactions with cellular transporters. The exploration of a wider range of sugar moieties, including both natural and unnatural sugars, represents an ongoing area of research in the development of novel vitamin D analogs with tailored therapeutic properties.
The following table outlines the potential impact of sugar moiety modifications on the biological function of vitamin D glycosides.
| Modification | Example | Potential Functional Implication |
| Disaccharide | Cellobioside | Abolished biological activity acs.org |
| Alternative Monosaccharides | Mannose, Galactose, Fructose | Altered rates of hydrolysis and bioavailability |
| Deoxy Sugars | rhamnose | May affect receptor binding and metabolic stability |
| Amino Sugars | glucosamine | Could influence solubility and cellular uptake |
Perspectives and Future Research Directions
Elucidation of Endogenous Glycosyltransferase Enzymes Involved in Vitamin D Conjugation
The conjugation of vitamin D metabolites is a critical aspect of their metabolism, influencing their bioavailability and excretion. While hydroxylation pathways involving cytochrome P450 enzymes are well-documented, the enzymes responsible for glycosylation, particularly glucosidation, are less understood. Future research must focus on identifying and characterizing the specific endogenous glycosyltransferase enzymes that catalyze the formation of compounds like 1-hydroxyvitamin D3 3-D-glucopyranoside.
In humans, the primary conjugation pathway for vitamin D metabolites is glucuronidation, managed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes transfer glucuronic acid from UDP-glucuronic acid to various substrates, increasing their water solubility for easier excretion. wikipedia.org Research has identified UGT1A4 and UGT1A3 as the main enzymes responsible for the glucuronidation of 25-hydroxyvitamin D3 (25OHD3) in the human liver. nih.govresearchgate.net Similarly, UGT1A4, along with UGT2B4 and UGT2B7 to a lesser extent, catalyzes the conjugation of the active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).
The kinetic properties of these key UGT enzymes in 1,25(OH)2D3 and 25OHD3 glucuronidation have been characterized, as detailed in the table below.
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) |
| UGT1A4 | 1,25(OH)2D3 | 7.3 | 33.7 ± 1.4 |
| Human Liver Microsomes | 1,25(OH)2D3 | 11.2 | 32.9 ± 1.9 |
| UGT1A3 | 25OHD3 | 10.6 ± 2.0 | 12.3 ± 0.9 |
| UGT1A4 | 25OHD3 | 21.0 ± 2.6 | 45.4 ± 1.8 |
This table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the glucuronidation of vitamin D metabolites by specific UGT enzymes and human liver microsomes.
Furthermore, genetic variations, such as the UGT1A4*3 polymorphism, can significantly impact enzyme activity, leading to interindividual differences in vitamin D metabolism. nih.gov Understanding the regulation of these enzymes, including their induction by various compounds, is crucial for a complete picture of vitamin D homeostasis. researchgate.net While these findings relate to glucuronidation, they provide a valuable framework for investigating the analogous glucosidation pathways and identifying the specific glycosyltransferases involved in producing this compound.
Investigation of this compound's Role in Specific Non-Mammalian Biological Systems
Polar glycosidic conjugates of vitamin D compounds are naturally present in the plant kingdom. mdpi.comnih.gov Notably, species within the Solanaceae family, such as Solanum glaucophyllum and Cestrum diurnum, are known to contain glycosides of active vitamin D metabolites. mdpi.comnih.gov These plant-derived glycosides have demonstrated significant biological activity in non-mammalian species.
Future research should systematically investigate the specific roles of this compound in these biological systems. Studies in poultry have provided initial insights, demonstrating the high efficacy of these compounds.
Key Research Findings in Non-Mammalian Species:
Chickens: In studies with chickens, vitamin D3 glucoside exhibited 90% to 95% of the activity of the unconjugated vitamin D3 (aglycone). nih.gov Supplementation with 1,25(OH)2D3-glycoside has been shown to improve bone mineralization and the transport of calcium and phosphorus. nih.gov
Japanese Quails: The biological activity of vitamin D3 glycosides has also been confirmed in Japanese quails. nih.gov
Rats: While a mammalian model, studies in rats have shown that 1α(OH)D3 glucoside has lower activity compared to the free form. nih.gov
The presence of a vitamin D receptor (VDR)-like binding protein in Solanum glaucophyllum suggests that mechanisms of action similar to those in animals may exist in plants. mdpi.com Elucidating the function of this compound in these plants could reveal novel physiological roles for vitamin D compounds beyond mineral metabolism. Further investigation is needed to understand how these glycosides are metabolized and utilized in various non-mammalian species, which could have implications for animal nutrition and physiology. herbonis.comresearchgate.net
Exploration of Chemical Biology Tools for Modulating Glycosylation and Deconjugation Pathways
Advancements in chemical biology offer powerful tools to dissect and manipulate the complex pathways of vitamin D glycosylation and deconjugation. The development of specific molecular probes and inhibitors is essential for understanding the functional consequences of these modifications.
One promising avenue is the design of synthetic vitamin D3 analogs that can act as chemical probes to differentiate between various signaling pathways. researchmap.jpacs.org For instance, analogs have been created to be specific for either the vitamin D receptor (VDR) or the sterol regulatory element-binding protein (SREBP) pathway, allowing researchers to uncouple and study these distinct mechanisms. researchmap.jpresearchgate.netnih.gov This approach could be extended to develop probes that specifically target glycosylated forms of vitamin D, enabling the tracking of their metabolic fate and interaction with cellular machinery.
To modulate the deconjugation process, the focus should be on enzymes that cleave the glycosidic bond, such as β-glucosidases. A variety of inhibitors for these enzymes have been identified and can be used as chemical tools.
Examples of β-Glucosidase Inhibitors:
| Inhibitor | Type | Mechanism of Action |
| Conduritol B Epoxide (CBE) | Irreversible | Forms a covalent bond with the enzyme's active site, leading to inactivation. scbt.commedchemexpress.comabcam.com |
| 1-Deoxynojirimycin (DNJ) | Reversible, Competitive | Mimics the natural substrate and binds to the active site, disrupting catalytic activity. scbt.com |
| Castanospermine | Reversible | Acts as a competitive inhibitor. scbt.com |
| Isofagomine D-Tartrate | Reversible, Selective | Mimics the transition state of substrate binding, effectively slowing the hydrolysis of glycosidic bonds. scbt.com |
Development of Advanced In Vitro Models for Studying Glucopyranoside Bioactivity and Aglycone Release Kinetics
To accurately assess the biological activity of this compound and the kinetics of its aglycone release, sophisticated in vitro models that mimic human physiological conditions are required. Current cell culture and organ-on-a-chip technologies provide a strong foundation for developing these advanced systems.
The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal absorption and transport. physiology.orgscite.ai Differentiated Caco-2 cells form monolayers that exhibit structural and biochemical characteristics of mature enterocytes, including the expression of the vitamin D receptor. physiology.orgsci-hub.se This model can be adapted to study the transport of vitamin D glucopyranosides across the intestinal barrier and the role of intestinal enzymes, such as β-glucosidases, in releasing the active aglycone. researchgate.net
Organ-on-a-chip (OOC) platforms represent a significant advancement in in vitro modeling, allowing for the co-culture of different cell types in a microfluidic environment that simulates organ-level function and inter-organ communication. nih.govnih.gov Multi-compartment OOC systems that integrate liver and kidney cells have been successfully used to recapitulate the metabolic activation of vitamin D3. scispace.comresearchgate.netyoutube.com
Potential Applications of Advanced In Vitro Models:
Bioactivity Assays: Caco-2 cells and OOC models can be used to measure the biological response to this compound, such as changes in gene expression or calcium transport.
Aglycone Release Kinetics: These systems allow for the precise measurement of the rate at which the glucoside is hydrolyzed to its active aglycone by intestinal or hepatic enzymes. The pharmacokinetics of plant-derived 1,25(OH)2D3-glycoside show a delayed release pattern, which is attributed to the necessary de-glycosylation step prior to absorption. nih.govresearchgate.net This highlights the importance of studying release kinetics. researchgate.net
Metabolism Studies: Liver-on-a-chip models can be employed to investigate the subsequent metabolism of the released aglycone, including hydroxylation and further conjugation reactions.
By leveraging these advanced in vitro models, researchers can gain a more detailed and physiologically relevant understanding of the absorption, metabolism, and bioactivity of vitamin D glucopyranosides.
Q & A
Q. What analytical methods are optimal for detecting and quantifying 1-Hydroxyvitamin D3 3-D-glucopyranoside in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with derivatization agents like DAPTAD is the gold standard for specificity and sensitivity. This method resolves structural analogs (e.g., sulfated or glucuronidated metabolites) and minimizes matrix interference. Isotope dilution with deuterated internal standards (e.g., Vitamin D3-d3) enhances accuracy .
Q. How does this compound differ functionally from other vitamin D metabolites?
Unlike 1,25-dihydroxyvitamin D3 (calcitriol), this glucoside derivative exhibits altered solubility and receptor-binding kinetics due to its glycosylation. Its role in lipid metabolism and cellular signaling (e.g., apoptosis, inflammation) has been observed in ovarian follicular fluid studies, where lower levels correlate with reduced oocyte quality in IVF failure cases .
Q. What sample preparation steps are critical for minimizing degradation of this compound during analysis?
Immediate stabilization with antioxidants (e.g., butylated hydroxytoluene), protection from light, and storage at -80°C are essential. For LC-MS/MS, solid-phase extraction (SPE) using C18 cartridges effectively isolates the compound from phospholipids and proteins .
Advanced Research Questions
Q. How can researchers address cross-reactivity challenges between this compound and structurally similar epimers (e.g., 3-epi-25-hydroxyvitamin D3) in immunoassays?
Immunoassays often lack specificity due to antibody cross-reactivity. A two-step LC-MS/MS protocol with orthogonal separation mechanisms (e.g., HILIC followed by reversed-phase chromatography) distinguishes epimers. Validation via spike-recovery experiments in pooled serum matrices is recommended .
Q. What experimental models are suitable for studying the cellular uptake and metabolism of this compound?
Primary human granulosa cell cultures or murine ovarian tissue explants can model follicular fluid interactions. Stable isotope tracing (e.g., ¹³C-labeled glucoside) combined with metabolomics identifies downstream lipid mediators (e.g., phosphatidylcholines, sphingomyelins) linked to oocyte viability .
Q. How should contradictory findings about the biological activity of this compound be resolved?
Discrepancies may arise from differences in assay sensitivity or biological context. Researchers should replicate studies using harmonized protocols (e.g., NIH-NIST reference materials) and integrate multi-omics data (e.g., transcriptomics to assess vitamin D receptor activation pathways) .
Q. What strategies improve the stability of this compound in long-term cell culture experiments?
Encapsulation in cyclodextrin-based nanocarriers or co-administration with UDP-glucuronosyltransferase inhibitors (e.g., diclofenac) reduces enzymatic degradation. Real-time monitoring via fluorescent probes (e.g., BODIPY-labeled analogs) validates intracellular retention .
Q. How can researchers design clinical trials to evaluate the therapeutic potential of this compound in metabolic or reproductive disorders?
Prioritize double-blind, randomized controlled trials (RCTs) with stratified cohorts based on baseline 25(OH)D3 levels. Use adaptive dosing regimens guided by pharmacokinetic modeling to avoid hypercalcemia risks. Endpoints should include functional biomarkers (e.g., anti-Müllerian hormone for ovarian reserve) rather than sole reliance on metabolite concentrations .
Methodological Notes
- Quantitative Workflows : Always validate LC-MS/MS methods per FDA/EMA guidelines, including matrix effect assessments (e.g., post-column infusion) and inter-laboratory comparisons .
- Biological Replication : In animal studies, use ≥6 replicates to account for individual variability in vitamin D receptor expression .
- Data Interpretation : Use pathway enrichment tools (e.g., MetaboAnalyst) to contextualize lipidomic changes linked to this compound in infertility models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
